molecular formula C6H4BrN3S B1438951 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol CAS No. 1093092-64-8

6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol

Cat. No.: B1438951
CAS No.: 1093092-64-8
M. Wt: 230.09 g/mol
InChI Key: AFQWVXJSXQFTIS-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Applications

Building Block for Synthesis
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol serves as a crucial building block in the synthesis of more complex heterocyclic compounds. The compound can undergo various chemical reactions such as substitution reactions where the bromine atom can be replaced by other nucleophiles like amines or thiols. This property is exploited to create a wide array of derivatives that may exhibit enhanced biological activities or novel chemical properties .

Reactivity and Mechanism
The thiol group in this compound can form covalent bonds with cysteine residues in proteins, potentially altering their function. This reactivity is particularly useful in designing inhibitors for specific enzymes or receptors .

Biological Applications

Antifungal Properties
Research has indicated that this compound exhibits antifungal activity. A study demonstrated that derivatives of this compound showed significant inhibition against various fungal strains, suggesting its potential use in developing antifungal agents .

Anticancer Activity
Several studies have explored the anticancer potential of compounds related to this compound. While specific IC values for this compound are not widely documented, related triazole derivatives have shown promising results against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For instance, compounds with similar structures exhibited IC values ranging from 0.15 to 2.85 μM against these cell lines . The mechanism behind this activity may involve the interaction of the thiol group with critical cellular proteins.

Insecticidal Properties
The compound has also been studied for its insecticidal properties. It demonstrates effectiveness against certain pests, making it a candidate for agricultural applications aimed at pest control .

Industrial Applications

Material Science
In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties allow it to participate in reactions that lead to the formation of innovative materials with desirable characteristics .

Biological Activity

6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol is a heterocyclic compound characterized by its unique structural framework that includes a bromine atom and a thiol group. Its molecular formula is C6_6H4_4BrN3_3S, with a molecular weight of approximately 230.09 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry and material science due to its diverse chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits significant biological activities, primarily in the areas of antifungal , anticancer , and insecticidal properties . The following sections detail these activities.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. While specific IC50_{50} values for this compound are not widely documented, related compounds within the triazole family have demonstrated promising results against various cancer cell lines.

  • Mechanism of Action : The thiol group in the compound may interact with cysteine residues in proteins, potentially altering their function and contributing to its anticancer effects.
  • Case Study : A related study on triazole derivatives showed that compounds with similar structures exhibited potent antiproliferative activities against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, with IC50_{50} values ranging from 0.15 to 2.85 μM for various derivatives .

Antifungal Properties

The compound has also been investigated for its antifungal properties. Triazole derivatives are known to exhibit antifungal activity by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.

  • Research Findings : Although specific data on this compound's antifungal efficacy is limited, its structural characteristics suggest a potential for activity against common fungal pathogens .

Insecticidal Activity

The insecticidal properties of this compound have also been explored. Compounds with similar triazole structures have shown effectiveness in pest control.

  • Potential Applications : The compound could serve as a lead structure in the development of new insecticides targeting agricultural pests .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine Contains bromine and triazole-pyridine frameworkPresence of thiol group enhances reactivity
5-Methyl-[1,2,4]triazolo[4,3-a]pyridine Methyl instead of bromineLacks thiol group; different biological activity
6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine Fluorine substituentDifferent electronic properties affecting reactivity
5-Amino-[1,2,4]triazolo[4,3-a]pyridine Amino group instead of bromineEnhanced solubility; potential for different interactions

This table illustrates how the presence of both bromine and a thiol group in this compound contributes to its unique chemical behavior and biological activity compared to similar compounds.

Properties

IUPAC Name

6-bromo-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3S/c7-4-1-2-5-8-9-6(11)10(5)3-4/h1-3H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQWVXJSXQFTIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=S)N2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656844
Record name 6-Bromo[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093092-64-8
Record name 6-Bromo[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol
Reactant of Route 2
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol

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